![molecular formula C26H43NO2 B591282 (Z)-N-[(3-Metoxi fenil)metil]octadeca-9-enamida CAS No. 883715-21-7](/img/no-structure.png)

(Z)-N-[(3-Metoxi fenil)metil]octadeca-9-enamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

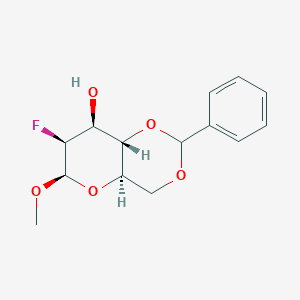

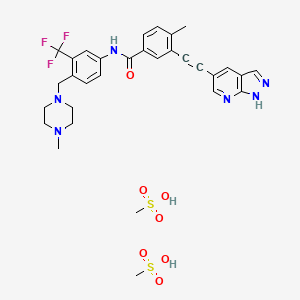

(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is a useful research compound. Its molecular formula is C26H43NO2 and its molecular weight is 401.635. The purity is usually 95%.

BenchChem offers high-quality (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Productos farmacéuticos y diseño de fármacos

Este compuesto es estructuralmente similar al ácido oleico, un ácido graso que desempeña un papel en las formulaciones de medicamentos. Su naturaleza anfipática le permite interactuar con sustancias tanto lipófilas como hidrófilas, lo que lo convierte en un excipiente valioso en el diseño de fármacos para mejorar la solubilidad y la biodisponibilidad de los principios farmacéuticos activos .

Cosmética y cuidado de la piel

Debido a su parecido estructural con los ácidos grasos naturales que se encuentran en la piel, este compuesto podría utilizarse en el desarrollo de humectantes y otros productos para el cuidado de la piel. Puede ayudar a restaurar la barrera lipídica de la piel, proporcionando hidratación y mejorando la elasticidad de la piel .

Industria alimentaria

Como derivado del ácido oleico, se puede explorar su potencial como aditivo alimentario, particularmente como emulsionante o estabilizador en alimentos procesados. Su capacidad para mezclar diferentes ingredientes podría ser beneficiosa para crear productos alimenticios con mejor textura y vida útil .

Biocombustibles

La estructura química sugiere que podría utilizarse en la síntesis de biodiesel. Su larga cadena de hidrocarburos es ideal para la combustión, y su modificación podría conducir a biocombustibles más eficientes y de combustión más limpia .

Ciencia de los materiales

En la ciencia de los materiales, este compuesto podría utilizarse para crear nuevos polímeros con propiedades específicas. Su larga cadena de carbono podría impartir flexibilidad, mientras que el grupo metoxi fenil podría contribuir a la resistencia y estabilidad térmica del polímero .

Agricultura

Existe la posibilidad de que este compuesto se utilice en productos agrícolas como pesticidas o herbicidas. Su estructura podría modificarse para atacar plagas o malas hierbas específicas, reduciendo el impacto ambiental de los productos químicos agrícolas tradicionales .

Química analítica

Puede servir como material estándar o de referencia en cromatografía y espectrometría de masas para la identificación y cuantificación de compuestos similares en mezclas complejas .

Nanotecnología

La capacidad del compuesto para formar monocapas podría explotarse en el campo de la nanotecnología, particularmente en la creación de monocapas autoensambladas (SAM) en superficies, que son cruciales en la fabricación de dispositivos a nanoescala .

Propiedades

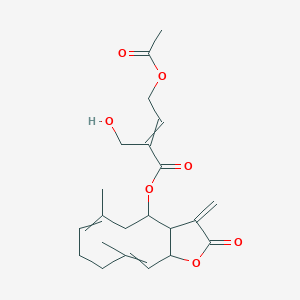

| { "Design of the Synthesis Pathway": "The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then further transformed into the final product.", "Starting Materials": [ "Methyl 3-methoxybenzoate", "1-Octadecene", "Sodium hydride", "Bromine", "Triethylamine", "Hexane", "Methanol", "Chloroform", "Sodium chloride", "Water", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "N,N-Dimethylformamide", "N,N-Diisopropylethylamine", "9-Octadecenoyl chloride" ], "Reaction": [ "Step 1: Synthesis of (Z)-3-methoxyphenylacetaldehyde\nMethyl 3-methoxybenzoate is treated with sodium hydride and bromine in dry methanol to give 3-methoxyphenylacetic acid. This is then converted to (Z)-3-methoxyphenylacetaldehyde using triethylamine as a catalyst and hexane as the solvent.\n", "Step 2: Synthesis of (Z)-3-methoxyphenylprop-2-en-1-ol\n(Z)-3-methoxyphenylacetaldehyde is then reacted with 1-octadecene in the presence of sodium hydride and N,N-dimethylformamide to give (Z)-3-methoxyphenylprop-2-en-1-ol.\n", "Step 3: Synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide\n(Z)-3-methoxyphenylprop-2-en-1-ol is reacted with N,N-diisopropylethylamine and anhydrous magnesium sulfate in chloroform to give (Z)-3-methoxyphenylprop-2-en-1-yl chloride. This is then reacted with 9-octadecenoyl chloride in the presence of triethylamine and chloroform to give (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide." ] } | |

Número CAS |

883715-21-7 |

Fórmula molecular |

C26H43NO2 |

Peso molecular |

401.635 |

Nombre IUPAC |

(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |

InChI |

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- |

Clave InChI |

ZMKZIKHBSPDWEF-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

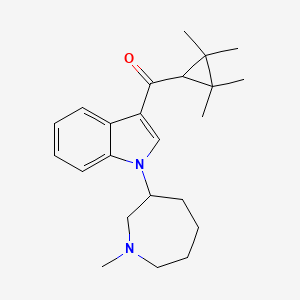

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)